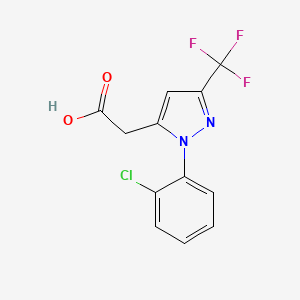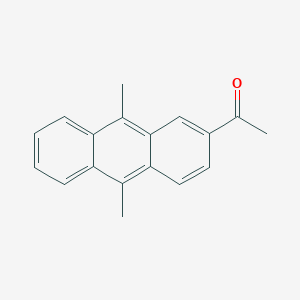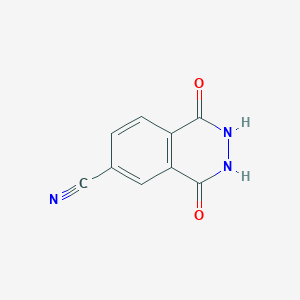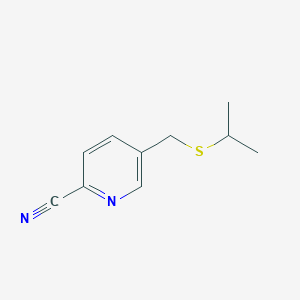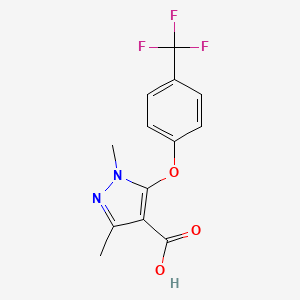![molecular formula C10H19N B8460221 (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine is a compound with a bridged bicyclic carbon skeleton. This structure is highly desirable in medicinal chemistry due to its rigid framework, which can provide a well-defined scaffold for various substituents. The compound is known for its complex, sp3-rich primary amine building blocks, making it a valuable component in the synthesis of various pharmaceuticals and other chemical products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine typically involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures using imine photochemistry. This method allows for the creation of a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines. The process involves the hydrolysis of imine products to yield the desired amine building blocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical synthesis, utilizing advanced photoredox strategies. These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学研究应用
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
作用机制
The mechanism by which (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A precursor in the synthesis of (2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine.
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their specific functional groups and reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. Its rigid structure and sp3-rich nature make it particularly valuable in medicinal chemistry, where it can serve as a versatile building block for drug development .
属性
分子式 |
C10H19N |
|---|---|
分子量 |
153.26 g/mol |
IUPAC 名称 |
(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7?,8?,9-/m0/s1 |
InChI 键 |
VPTSZLVPZCTAHZ-KRTGUUSXSA-N |
手性 SMILES |
C[C@@H]1[C@H](CC2CC1C2(C)C)N |
规范 SMILES |
CC1C2CC(C2(C)C)CC1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


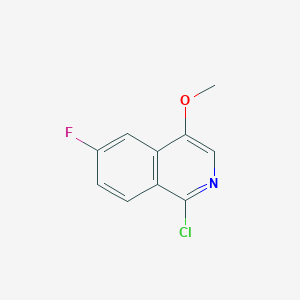
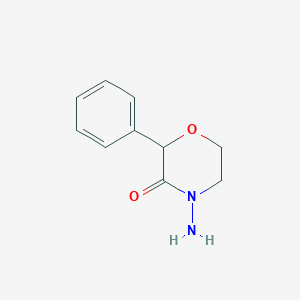
![7-Methyl-4,6,6a,7,8,12b-hexahydroindolo[4,3-ab]phenanthridine](/img/structure/B8460160.png)
![2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
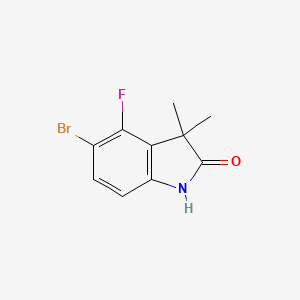
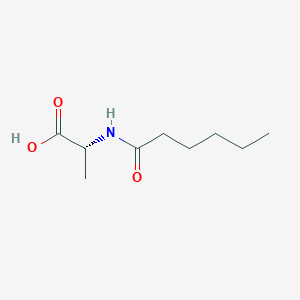
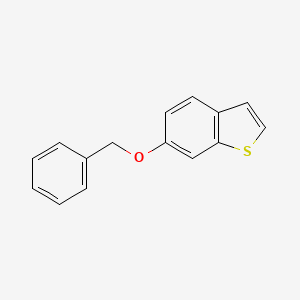
![2-[4-(Dodecyloxy)phenoxy]butanoyl chloride](/img/structure/B8460196.png)
![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)
